molecular formula C10H12N2O B13007783 (2-Aminopyridin-3-yl)(cyclobutyl)methanone

(2-Aminopyridin-3-yl)(cyclobutyl)methanone

Cat. No.: B13007783
M. Wt: 176.21 g/mol
InChI Key: WHKKUZIRKPKZOU-UHFFFAOYSA-N
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Description

(2-Aminopyridin-3-yl)(cyclobutyl)methanone is an organic compound that features a pyridine ring substituted with an amino group at the 2-position and a cyclobutyl group attached to a methanone moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone typically involves the reaction of 2-aminopyridine with cyclobutanone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-aminopyridine, followed by nucleophilic addition to cyclobutanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Aminopyridin-3-yl)(cyclobutyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Aminopyridin-3-yl)(cyclobutyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical research .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its activity against various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (2-Aminopyridin-3-yl)(cyclobutyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the pyridine ring can form hydrogen bonds with active sites, while the cyclobutyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.

    Cyclobutylmethanone: Lacks the amino group and pyridine ring.

    2-Aminopyridine: Lacks the cyclobutylmethanone moiety.

Uniqueness

(2-Aminopyridin-3-yl)(cyclobutyl)methanone is unique due to the combination of the pyridine ring with an amino group and the cyclobutylmethanone moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(2-aminopyridin-3-yl)-cyclobutylmethanone

InChI

InChI=1S/C10H12N2O/c11-10-8(5-2-6-12-10)9(13)7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,11,12)

InChI Key

WHKKUZIRKPKZOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=C(N=CC=C2)N

Origin of Product

United States

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